molecular formula C4H4IN B14547613 1-Iodo-1H-pyrrole CAS No. 61809-47-0

1-Iodo-1H-pyrrole

Cat. No.: B14547613
CAS No.: 61809-47-0
M. Wt: 192.99 g/mol
InChI Key: QODYNFRPWGODQQ-UHFFFAOYSA-N
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Description

1-Iodo-1H-pyrrole is a heterocyclic organic compound featuring a five-membered ring structure with one nitrogen atom and one iodine atom attached to the ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Iodo-1H-pyrrole can be synthesized through several methods. One common approach involves the iodination of pyrrole using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction typically occurs under mild conditions, often at room temperature, and yields this compound as the primary product.

Industrial Production Methods: Industrial production of this compound may involve similar iodination reactions but on a larger scale. The process must be optimized for efficiency, yield, and safety, considering the handling of iodine and other reagents.

Chemical Reactions Analysis

Types of Reactions: 1-Iodo-1H-pyrrole undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The pyrrole ring can be oxidized or reduced, leading to different derivatives with altered electronic properties.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex structures.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and appropriate ligands.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, substitution reactions yield various substituted pyrroles, while coupling reactions produce biaryl or alkyne-linked pyrrole derivatives.

Scientific Research Applications

1-Iodo-1H-pyrrole has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds and as a precursor in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the production of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism by which 1-Iodo-1H-pyrrole exerts its effects depends on the specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to changes in cellular processes. The iodine atom can influence the compound’s reactivity and binding affinity, making it a valuable tool in medicinal chemistry.

Comparison with Similar Compounds

    1-Bromo-1H-pyrrole: Similar structure but with a bromine atom instead of iodine. It exhibits different reactivity due to the halogen’s properties.

    1-Chloro-1H-pyrrole: Contains a chlorine atom, leading to distinct chemical behavior compared to 1-Iodo-1H-pyrrole.

    1-Fluoro-1H-pyrrole: Features a fluorine atom, which significantly alters its electronic properties and reactivity.

Uniqueness: this compound is unique due to the presence of the iodine atom, which imparts specific reactivity patterns and potential applications not seen with other halogenated pyrroles. Its larger atomic size and higher polarizability compared to other halogens make it particularly useful in certain synthetic and biological contexts.

Properties

CAS No.

61809-47-0

Molecular Formula

C4H4IN

Molecular Weight

192.99 g/mol

IUPAC Name

1-iodopyrrole

InChI

InChI=1S/C4H4IN/c5-6-3-1-2-4-6/h1-4H

InChI Key

QODYNFRPWGODQQ-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=C1)I

Origin of Product

United States

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